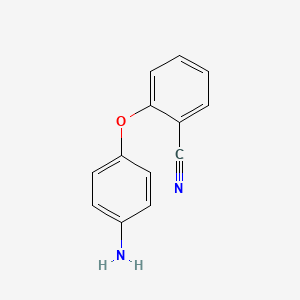

2-(4-Aminophenoxy)benzonitrile

Description

Contextualization within Aromatic Ethers and Nitrile Chemistry

2-(4-Aminophenoxy)benzonitrile is a member of two important classes of organic compounds: aromatic ethers and nitriles. Aromatic ethers are characterized by an oxygen atom connected to two aryl groups, which imparts chemical stability and a degree of flexibility to the molecular structure. The ether linkage in this compound plays a crucial role in the processability and properties of polymers derived from it. researchgate.net

Nitriles are organic compounds that contain a -C≡N functional group. The nitrile group is highly polar and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of heterocyclic rings. studymind.co.uk In the context of polymer chemistry, the nitrile group can enhance adhesion to substrates through polar interactions and serve as a site for crosslinking or further functionalization. researchgate.net The presence of both the ether and nitrile functionalities within the same molecule provides a unique combination of properties that are exploited in various fields of research.

Significance in Contemporary Organic Synthesis and Materials Science

The distinct structural features of this compound make it a significant compound in modern organic synthesis and materials science. Its primary application lies in its use as a monomer for the synthesis of high-performance polymers.

In materials science , this compound is a key precursor for polyamides, polyimides, and poly(amide-imide)s. researchgate.netgoogle.com These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the this compound unit into polymer backbones can lead to materials with desirable properties such as high glass transition temperatures and good solubility in organic solvents. researchgate.netresearchgate.net Specifically, the nitrile group has been shown to enhance the dielectric constant of polyimide films, a crucial property for applications in microelectronics. researchgate.net

In organic synthesis , the amine group of this compound allows it to readily react with various electrophiles. For instance, it can be reacted with dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to produce polyimides. researchgate.net It can also undergo polycondensation reactions with dicarboxylic acids or their derivatives to yield polyamides. researchgate.netgoogle.com The versatility of this monomer allows for the synthesis of a diverse range of polymers with tailored properties.

Historical Development of Research on Aminophenoxy Benzonitrile (B105546) Compounds

Research into aminophenoxy benzonitrile compounds is closely linked to the broader development of high-performance polymers. The quest for materials that can withstand extreme conditions in aerospace, electronics, and other advanced technologies has driven the synthesis of novel monomers. While the specific historical timeline for this compound is not extensively documented in readily available literature, the development of related structures provides context.

The synthesis of various aromatic diamines containing ether and nitrile functionalities has been a focus of polymer chemistry for several decades. For instance, research on bis(aminophenoxy)benzonitrile derivatives has led to the creation of polyamides and poly(amide-imide)s with exceptional thermal stability. researchgate.netlookchem.com The general synthetic route to these compounds often involves a nucleophilic displacement reaction between a halogenated benzonitrile and an aminophenol in the presence of a base. researchgate.net Over time, researchers have refined these synthetic methods and explored the structure-property relationships of the resulting polymers. The study of compounds like 2,6-bis(4-aminophenoxy)benzonitrile has contributed to the understanding of how the position of the functional groups on the aromatic rings influences the final properties of the polymers. researchgate.net This body of research has established aminophenoxy benzonitriles as a critical class of monomers for advanced materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULFOUYGBDHHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30202-91-6 | |

| Record name | 2-(4-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Aminophenoxy Benzonitrile

Nucleophilic Aromatic Substitution Pathways

The creation of the ether bond in 2-(4-aminophenoxy)benzonitrile is a key synthetic step that can be accomplished through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a benzonitrile (B105546) derivative with a phenolic compound. A notable method in this category is the Ullmann condensation, a copper-catalyzed reaction ideal for forming aryl ethers. scispace.comorganic-chemistry.org

Utilizing Halogenated Benzonitrile Precursors

A common strategy involves the use of a halogenated benzonitrile, such as 2-chlorobenzonitrile or 2-fluorobenzonitrile, as the electrophilic partner in the substitution reaction. The halogen atom, activated by the electron-withdrawing nitrile group at the ortho position, serves as a leaving group. Fluorine is often a superior leaving group to chlorine in SNAr reactions, potentially leading to milder reaction conditions. The reaction proceeds by the attack of a nucleophile on the carbon atom bearing the halogen. oregonstate.edu

Role of Phenolic Anion Reagents

The nucleophilic partner in this synthesis is typically the anion of 4-aminophenol, the phenoxide. This anion is generated in situ by treating 4-aminophenol with a suitable base. The choice of base is critical to ensure sufficient deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity to facilitate the attack on the halogenated benzonitrile. Common bases used for this purpose include potassium carbonate, cesium carbonate, and potassium hydroxide. In some instances, the amino group of 4-aminophenol may require protection to prevent it from competing with the hydroxyl group as a nucleophile.

Catalytic Systems and Solvent Effects in Ether Linkage Formation

The formation of the diaryl ether linkage is often facilitated by a catalyst, particularly in Ullmann-type reactions. scispace.comorganic-chemistry.org Copper-based catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are traditionally used. mdpi.com The reaction mechanism is believed to involve the formation of a copper(I) phenoxide intermediate which then reacts with the aryl halide. scispace.com

The choice of solvent is also a crucial factor, with high-boiling polar aprotic solvents being preferred. scispace.com Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are effective in dissolving the reactants and facilitating the substitution reaction, which often requires elevated temperatures. scispace.comgoogle.com

| Reagent/Catalyst/Solvent | Function |

| 2-Chlorobenzonitrile | Electrophilic substrate |

| 4-Aminophenol | Nucleophilic precursor |

| Potassium Carbonate (K₂CO₃) | Base to form phenoxide |

| Copper(I) Iodide (CuI) | Catalyst for Ullmann coupling |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent |

Reduction Strategies for Nitro-Substituted Precursors

An alternative and widely used synthetic route involves the preparation of an intermediate, 2-(4-nitrophenoxy)benzonitrile, followed by the selective reduction of the nitro group to an amine. This two-step process allows for the formation of the ether linkage under conditions that might not be compatible with a free amino group. The initial ether synthesis is typically an SNAr reaction between a halogenated benzonitrile and 4-nitrophenol.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group. This process involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). mdpi.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the reduction of the nitro group while leaving the nitrile group intact. mdpi.comorgsyn.org

| Catalyst | Solvent | Pressure | Temperature |

| Palladium on Carbon (Pd/C) | Ethanol | 1-5 bar H₂ | Room Temperature |

| Platinum on Carbon (Pt/C) | Methanol | 1-5 bar H₂ | Room Temperature |

| Raney Nickel | Ethanol | High Pressure H₂ | Elevated Temperature |

Selective Chemical Reduction Methods

Metal-mediated reductions offer another effective pathway for converting the nitro group to an amine. These methods are particularly useful when catalytic hydrogenation is not feasible or desired.

A well-established method for this transformation is the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. googleapis.com This system is known for its high chemoselectivity in reducing aromatic nitro groups without affecting other reducible functionalities like nitriles or halogens. googleapis.com The reaction is typically carried out by adding the nitro compound to a solution of stannous chloride in acid and stirring at a controlled temperature, often slightly above room temperature. googleapis.com

Another common metal-mediated reduction involves the use of iron powder in an acidic medium, such as acetic acid or a mixture of ethanol and hydrochloric acid. This method is cost-effective and widely used in industrial applications.

| Reducing Agent | Acid/Solvent | Key Features |

| Stannous Chloride (SnCl₂) | Concentrated HCl | High chemoselectivity, mild conditions googleapis.com |

| Iron (Fe) Powder | Acetic Acid or HCl/Ethanol | Cost-effective, widely used |

| Sodium Borohydride (NaBH₄) with NiCl₂ | Methanol | Mild, catalytic in NiCl₂ |

Multi-Step Synthetic Sequences and Intermediate Compound Derivations

The synthesis of this compound is typically achieved through multi-step sequences that construct the core diaryl ether structure. Two primary pathways are prominent: a sequence involving nucleophilic aromatic substitution followed by reduction, and the copper-catalyzed Ullmann condensation.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction

A common and efficient multi-step approach involves the initial formation of a nitro-substituted intermediate, which is subsequently reduced to the desired amine.

Formation of 2-(4-Nitrophenoxy)benzonitrile: This initial step is a nucleophilic aromatic substitution (SNAr) reaction. It involves the coupling of 4-nitrophenol with an activated 2-halobenzonitrile, typically 2-fluorobenzonitrile or 2-chlorobenzonitrile. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group on the phenol ring, which activates it for nucleophilic attack. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that displaces the halide on the benzonitrile ring. The primary intermediate derived from this step is 2-(4-nitrophenoxy)benzonitrile . chemistrysteps.comscranton.edu

Reduction to this compound: The nitro group of the intermediate is then reduced to an amino group to yield the final product. This transformation can be accomplished using various reducing agents. A common laboratory and industrial method is the use of a metal catalyst, such as iron powder in the presence of an acid source like ammonium chloride (NH₄Cl) or tin(II) chloride (SnCl₂) in an acidic medium. mdpi.comresearchgate.net Catalytic hydrogenation, using hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst, is another effective method for this reduction. google.com

Pathway 2: Ullmann Condensation

The Ullmann condensation, a classic method for forming aryl ethers, provides an alternative route. This method involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org

Direct Coupling: In this sequence, 4-aminophenol is directly coupled with a 2-halobenzonitrile (preferably 2-bromobenzonitrile or 2-iodobenzonitrile). The reaction requires a copper catalyst, such as copper(I) iodide (CuI) or copper bronze, a base (e.g., K₂CO₃ or Cs₂CO₃), and typically high temperatures. organic-chemistry.orgnih.gov The mechanism involves the formation of organocopper intermediates.

Protecting Group Strategy: To avoid potential side reactions involving the amino group of 4-aminophenol, a protecting group strategy can be employed.

The amino group of 4-aminophenol is first protected, for instance, as an acetamide, to form the intermediate N-(4-hydroxyphenyl)acetamide .

This intermediate is then subjected to the Ullmann condensation with a 2-halobenzonitrile to form N-(4-(2-cyanophenoxy)phenyl)acetamide .

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, pressure, and the stoichiometry of the reactants.

Temperature and Pressure Control

Temperature is a critical variable in the synthesis of diaryl ethers. Pressure, however, is generally not a significant parameter, with most procedures conducted at atmospheric pressure.

For Nucleophilic Aromatic Substitution (SNAr): The reaction typically requires heating to proceed at a practical rate. Temperatures often range from 80 °C to 150 °C, depending on the specific reactants and solvent. nih.gov

For Ullmann Condensation: Traditional Ullmann reactions are known for requiring harsh conditions, often with temperatures exceeding 160 °C and sometimes reaching up to 210 °C. wikipedia.org However, modern modifications using specific ligands can facilitate the reaction at lower temperatures, typically in the range of 80 °C to 140 °C. nih.govumich.edu

| Synthetic Route | Typical Temperature Range (°C) | Pressure |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 80 - 150 | Atmospheric |

| Classic Ullmann Condensation | > 160 | Atmospheric |

| Modern Ligand-Assisted Ullmann Condensation | 80 - 140 | Atmospheric |

Stoichiometric Considerations and Reagent Ratios

The precise ratio of reactants and reagents is essential for optimizing the synthesis, minimizing waste, and simplifying purification.

Reactants: A molar ratio close to 1:1 for the phenol and aryl halide components is generally used. A slight excess of one reactant may be employed to ensure the complete consumption of the other, more valuable reactant.

Base: In both SNAr and Ullmann reactions, a base is necessary to deprotonate the phenol. Typically, 1.5 to 3 equivalents of a base like potassium carbonate are used to ensure the reaction medium remains sufficiently basic.

Catalyst and Ligands (Ullmann Route): While classic Ullmann reactions often used stoichiometric or even excess amounts of copper, modern catalytic systems use significantly less. wikipedia.org Catalyst loading is typically between 5-10 mol% of a copper(I) salt. When ancillary ligands are used to improve catalyst performance, they are often added in a 1:1 or 2:1 ratio relative to the copper catalyst.

| Reagent | Route | Typical Stoichiometric Ratio |

|---|---|---|

| Phenol Derivative | SNAr & Ullmann | 1.0 equivalent |

| Aryl Halide | SNAr & Ullmann | 1.0 - 1.2 equivalents |

| Base (e.g., K₂CO₃) | SNAr & Ullmann | 1.5 - 3.0 equivalents |

| Copper(I) Catalyst (e.g., CuI) | Ullmann | 0.05 - 0.10 equivalents (5-10 mol%) |

Comparative Analysis of Synthetic Routes

A comparative analysis of the SNAr (via nitro intermediate) and Ullmann condensation routes reveals distinct advantages and disadvantages for each.

| Feature | Nucleophilic Aromatic Substitution (SNAr) Route | Ullmann Condensation Route |

| Catalyst | Typically requires no metal catalyst; proceeds with a base. chemistrysteps.com | Requires a copper catalyst (e.g., CuI, Cu bronze). organic-chemistry.org |

| Temperature | Generally milder conditions (80-150 °C). | Traditionally requires high temperatures (>160 °C), though modern methods are milder. wikipedia.org |

| Starting Materials | Best with activated aryl halides (e.g., 2-fluorobenzonitrile) and nitro-phenols. chemistrysteps.com | Broader scope for aryl halides (I > Br > Cl). Can use 4-aminophenol directly. organic-chemistry.org |

| Number of Steps | Two main steps: ether formation and nitro reduction. mdpi.com | One main step for direct coupling; more if a protecting group strategy is used. |

| Yield & Purity | Can achieve high yields. Purification is straightforward as no heavy metal catalyst is used, but the reduction step must be clean. | Yields can be variable with classic methods but are improved with modern ligands. wikipedia.org Purification can be complicated by residual copper catalyst. |

| Advantages | Avoids heavy metal catalysts, often uses milder conditions. | More direct route if no protecting group is used. Broader substrate scope for non-activated aryl halides. |

| Disadvantages | Requires an additional reduction step. Limited to activated aryl halides. | Requires a metal catalyst which may need to be removed. Classic conditions are harsh. |

Advanced Spectroscopic and Structural Characterization Techniques for 2 4 Aminophenoxy Benzonitrile

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides the absolute structure, including exact bond lengths, bond angles, and the conformation of the molecule.

As of this writing, a complete single-crystal X-ray structure for 2-(4-Aminophenoxy)benzonitrile has not been published in publicly accessible crystallographic databases. However, analysis of structurally related compounds allows for an informed discussion of the expected findings from such an experiment. For the analogous compound 2-(4-methylphenyl)benzonitrile, which lacks the ether oxygen, the dihedral angle between the two aromatic rings was determined to be 44.6(7)° nih.gov. This indicates a significant twist between the phenyl rings, a feature also expected in this compound.

An SCXRD analysis of this compound would yield a comprehensive dataset detailing its molecular geometry. Key parameters that would be determined are presented in the table below.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms, such as the C-O ether bonds, C≡N nitrile bond, and aromatic C-C bonds. |

| Bond Angles (°) | Angles formed by three connected atoms, defining the local geometry. |

| Dihedral Angle (°) | The twist angle between the planes of the benzonitrile (B105546) and aminophenoxy rings. |

| Intermolecular Interactions | Identification of non-covalent interactions like hydrogen bonds (N-H···N or N-H···O) that stabilize the crystal packing. |

Wide-Angle X-ray Diffraction (WAXD) for Solid-State Arrangement

Wide-Angle X-ray Diffraction, also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to characterize the bulk solid-state properties of polycrystalline or semi-crystalline materials. Unlike SCXRD, which requires a perfect single crystal, WAXD is performed on powdered samples.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₃H₁₀N₂O. 1pchem.com This corresponds to a monoisotopic mass of approximately 210.08 Da. uni.lu

In a mass spectrum, the compound can be observed as various adducts, with the most common being the protonated molecule [M+H]⁺. The table below lists the predicted exact mass-to-charge ratios (m/z) for several common adducts of this compound, based on data for its isomer. uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M]•⁺ | 210.0788 |

| [M+H]⁺ | 211.0866 |

| [M+Na]⁺ | 233.0685 |

| [M+K]⁺ | 249.0425 |

| [M-H]⁻ | 209.0720 |

The fragmentation pattern provides a structural fingerprint. For this compound, the molecular ion peak (M•⁺) at m/z 210 is expected to be prominent due to the stability of the aromatic rings. libretexts.org Key fragmentation pathways would likely involve the cleavage of the ether linkage, which is the most labile bond connecting the two aromatic systems. This could lead to characteristic fragment ions corresponding to the aminophenoxy and benzonitrile moieties. The dissociative ionization of benzonitrile itself is known to proceed via the loss of HCN/HNC, which could be a potential fragmentation pathway for the larger molecule as well. nih.govrsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula. For this compound, with the molecular formula C₁₃H₁₀N₂O, the theoretical elemental composition can be calculated precisely. 1pchem.comsigmaaldrich.com

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 74.27% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.79% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.61% |

| Total | - | - | - | 210.236 | 100.00% |

For a synthesized sample of the compound, experimental values from elemental analysis that closely match these theoretical percentages would confirm the empirical formula C₁₃H₁₀N₂O.

Computational and Theoretical Investigations of 2 4 Aminophenoxy Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and properties with a favorable balance of accuracy and computational cost. DFT calculations for 2-(4-Aminophenoxy)benzonitrile would involve solving the Kohn-Sham equations for the system, providing a wealth of information about its chemical nature.

The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and orbital energies. The HOMO-LUMO gap would then be calculated from these energies. The distribution of the HOMO and LUMO across the molecular structure would reveal the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow. |

This table presents the standard formulas used to derive key chemical reactivity descriptors from the energies of the frontier molecular orbitals, which would be a primary output of DFT calculations on this compound.

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, this would involve identifying the characteristic stretching frequencies of the nitrile (C≡N), amine (N-H), and ether (C-O-C) groups.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Visible spectrum. This allows for the assignment of electronic transitions, such as π → π* and n → π*, within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to predict the 1H and 13C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data to confirm the molecular structure.

A study on the related compound, 2-amino-4-chlorobenzonitrile, demonstrated that DFT calculations at the B3LYP/6-311++G(d,p) level could accurately predict its FT-IR and UV-Vis spectra analis.com.my. Similar accuracy would be expected for this compound.

The presence of the ether linkage in this compound allows for rotational flexibility, leading to different possible conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating specific dihedral angles to identify the most stable conformers (energy minima).

DFT calculations can be used to determine the relative energies of these conformers, providing insight into their populations at a given temperature. Such studies are crucial as the conformation of a molecule can significantly influence its physical and biological properties. For instance, computational studies on benzothiazole derivatives have successfully identified the most stable conformers by scanning the dihedral angle between the benzothiazole and phenyl rings mdpi.com. A similar approach would be applied to the C-O-C-C dihedral angles in this compound to locate its most stable three-dimensional structure.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a collection of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in the liquid state or in solution. This would provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group and dipole-dipole interactions of the nitrile group. Such simulations can reveal details about the local molecular ordering and dynamics, which are not accessible from static calculations. While specific MD studies on this compound are not readily found, simulations of neat benzonitrile (B105546) have provided direct evidence of local antiparallel configurations, highlighting the role of Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would require a solved crystal structure. If a crystal structure were available, this analysis would provide quantitative data on the importance of various interactions, such as N-H···N, C-H···O, and π-π stacking interactions, in governing the crystal packing. Studies on similar molecules, like 2-amino-4-chlorobenzonitrile, have shown that N···H/H···N contacts are the most dominant contributors to the total Hirshfeld surface, indicating the significance of N–H···N interactions analis.com.my.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies.

For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its participation in polymerization reactions could be explored. Such studies would involve locating the transition state structures for each step of the reaction and calculating the energy barriers, providing a detailed understanding of the reaction kinetics and thermodynamics. While computational studies have been performed on the reaction mechanisms of related compounds like benzonitrile oxide in cycloaddition reactions, specific mechanistic investigations involving this compound as a reactant or product are not prevalent in the literature.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding QSAR for biological activity)

Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal computational approach in modern chemistry, enabling the prediction of a compound's physicochemical properties directly from its molecular structure. These models are built on the principle that the structure of a molecule, encoded in the form of numerical descriptors, inherently determines its properties. By establishing a mathematical correlation between these descriptors and an experimentally determined property, QSPR models can forecast the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive laboratory experiments.

While no specific QSPR studies have been published to date for this compound, the methodologies are well-established and have been successfully applied to structurally related compounds, such as aromatic ethers and benzonitrile derivatives. nih.govresearchgate.net A hypothetical QSPR study on this compound would involve the calculation of a wide array of molecular descriptors and the subsequent development of a statistical model to predict various physicochemical properties.

The initial step in a QSPR study is the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition and connectivity. Examples include molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and atomic charges. nih.gov

Once a comprehensive set of descriptors is calculated for a series of molecules with known property values, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govscielo.br This model establishes a quantitative relationship between the descriptors and the property of interest.

For this compound, a QSPR model could predict a range of physicochemical properties crucial for its application in materials science and synthetic chemistry. Such properties could include boiling point, solubility, and thermal stability. The development of robust QSPR models for this and related compounds would be invaluable for the rational design of new materials with tailored properties.

To illustrate the types of data used in QSPR studies, the following table presents computationally predicted physicochemical properties for a structurally analogous compound, 2-Amino-4-(2-chloro-4-fluorophenoxy)benzonitrile, as available in the PubChem database. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Weight | 262.66 g/mol |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 262.0309187 Da |

| Topological Polar Surface Area | 59 Ų |

| Heavy Atom Count | 18 |

The following table provides examples of different classes of molecular descriptors that would be calculated and considered in a QSPR study of this compound.

| Descriptor Class | Example Descriptors | Relevance to Physicochemical Properties |

|---|---|---|

| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Influences bulk properties like boiling point and density. |

| Topological | Wiener Index, Kier Flexibility Index | Relates to molecular shape, size, and intermolecular interactions. |

| Geometrical | Molecular Surface Area, Molecular Volume | Affects solubility and transport properties. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Provides insight into reactivity, polarity, and intermolecular forces. |

The successful development and validation of QSPR models for this compound and its derivatives would significantly contribute to the understanding of their structure-property relationships and guide the synthesis of novel compounds with enhanced performance characteristics for various applications.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Advanced Monomer Synthesis

The structure of 2-(4-Aminophenoxy)benzonitrile is foundational for developing advanced monomers used in high-performance polymers. The presence of the amine group allows for its incorporation into larger, often symmetrical, molecules that possess multiple reactive sites required for polymerization.

The aminophenoxy benzonitrile (B105546) structural motif is a key component in the synthesis of complex diamine monomers. A prominent example of such a monomer is 2,2-bis(4-aminophenoxy)benzonitrile. While direct synthesis from two molecules of this compound is not the commonly cited route, the synthesis of this diamine illustrates the importance of the core structure. The established synthesis involves a nucleophilic displacement reaction between the alkali metal salt of p-aminophenol and an activated aromatic dichloro compound, such as 2,2-dichlorobenzonitrile, in a dipolar aprotic solvent researchgate.net.

The resulting diamine, 2,2-bis(4-aminophenoxy)benzonitrile, is a highly valuable monomer. Its two primary amine groups are strategically positioned to participate in polycondensation reactions, while the central benzonitrile group and ether linkages impart desirable properties such as thermal stability and enhanced solubility to the resulting polymers researchgate.net.

The reactive primary amine of this compound serves as a synthetic handle for the creation of other multi-functional monomers. Through standard amine chemistry, the -NH2 group can be derivatized to introduce other functionalities. For example, it can react with acid chlorides or anhydrides containing additional reactive groups (e.g., another carboxylic acid, a vinyl group, or a protected amine). This allows for the tailored design of monomers with specific properties for incorporation into a wide range of polymeric structures. The ether linkage provides flexibility and improved processability, while the nitrile group can be retained as a feature for cross-linking at high temperatures or for further chemical modification.

Intermediacy in the Synthesis of Complex Organic Architectures (e.g., Isoindolinones, Quinolines, Phthalazinones)

The 2-cyanophenyl ether structure of this compound makes it a potential precursor for the synthesis of various fused heterocyclic systems. The nitrile group and its ortho position on the benzene ring are key reactive sites for building these complex architectures.

Isoindolinones: The synthesis of isoindolinones often proceeds from starting materials containing a benzene ring with ortho-substituents that can cyclize to form the five-membered lactam ring. Common precursors include 2-carboxybenzaldehyde and 2-benzoylbenzoic acid organic-chemistry.orgnih.gov. The nitrile group of this compound can be readily hydrolyzed under acidic or basic conditions to a carboxylic acid. The resulting 2-(4-aminophenoxy)benzoic acid would be a suitable precursor for isoindolinone synthesis. Subsequent reaction with an amine via intramolecular amidation would yield the isoindolinone core.

Quinolines: The synthesis of quinolines typically requires a benzene ring with an ortho-amino group adjacent to a carbonyl or another group that can participate in cyclization. In this compound, the amino group is located on a separate phenoxy ring and is not positioned to participate in the common quinoline ring-forming reactions, such as the Friedländer synthesis. Therefore, its use as a direct intermediate in quinoline synthesis is not a well-established pathway.

Phthalazinones: Phthalazinone synthesis can be achieved through the condensation of a hydrazine derivative with a precursor such as 2-carboxybenzaldehyde organic-chemistry.org. Similar to the pathway for isoindolinones, the nitrile group of this compound can be converted to a carboxylic acid. This intermediate, 2-(4-aminophenoxy)benzoic acid, can then undergo a condensation reaction with hydrazine or a substituted hydrazine. The reaction involves the formation of a hydrazone with the carbonyl group (if the acid is first reduced to an aldehyde) or direct cyclization and dehydration with the carboxylic acid to form the six-membered heterocyclic phthalazinone ring system.

Applications in Materials Science and Advanced Chemical Engineering

High-Performance Polymers (Polyamides, Polyimides, Poly(amide-imide)s)

2-(4-Aminophenoxy)benzonitrile serves as a key building block for a range of high-performance polymers, including polyamides, polyimides, and poly(amide-imide)s. These materials are sought after in industries where exceptional performance under demanding conditions is a prerequisite. The incorporation of the this compound moiety into the polymer backbone can impart a favorable combination of high glass transition temperatures, good mechanical strength, and improved solubility in organic solvents.

Polymers derived from this compound consistently demonstrate excellent thermal stability, a critical attribute for materials used in high-temperature applications. Thermogravimetric analysis (TGA) is a common technique used to evaluate this property by measuring weight loss as a function of temperature.

For instance, a series of polyamides and poly(amide-imide)s prepared from 2,2-bis(4-aminophenoxy) benzonitrile (B105546) showed no significant weight loss before 400°C. researchgate.net Similarly, new aromatic polyamide-esters containing benzonitrile units exhibited initial decomposition temperatures above 365°C. lew.ro Polyimides synthesized from 2,6-bis(4-aminophenoxy)benzonitrile also displayed high thermal stability. researchgate.netlew.ro The glass transition temperatures (Tg), determined by Differential Scanning Calorimetry (DSC), for these polymers are also notably high, often ranging from 190°C to 298°C, and in some cases even higher, depending on the specific polymer structure. researchgate.netlew.ro For example, poly(amide-imide)s containing pendant phthalonitrile groups showed decomposition temperatures above 420°C. researchgate.net

The table below summarizes the thermal properties of various polymers incorporating aminophenoxy benzonitrile structures.

| Polymer Type | Monomers | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| Polyamide-Esters | 2,6-bis(p-aminophenoxy)-benzonitrile and diacid chlorides | 190–220 | > 365 |

| Polyamides & Poly(amide-imide)s | 2,2-bis(4-aminophenoxy) benzonitrile and various diacids | 235–298 | > 400 |

| Poly(amide-imide)s | 4,4′-diamino-4″-(3,4-dicyanophenoxy)triphenylmethane and fluorinated imide diacid chloride | Not specified | > 420 |

Polymeric films fabricated from polymers containing this compound exhibit robust mechanical properties, making them suitable for applications requiring durable, flexible materials. These properties are typically characterized by tensile strength, Young's modulus, and elongation at break.

For example, polyimide films derived from 2,6-bis(m-amino phenoxy) benzoyl naphthalene, a related diamine, were found to be strong and flexible, with tensile strengths ranging from 34.95 to 55.59 MPa and Young's moduli between 897.38 and 1089.66 MPa. aidic.it Another study on fluorinated polyimides reported even higher tensile strengths of 94-120 MPa, tensile moduli of 1.85-2.18 GPa, and elongations to break of 7-15%. researchgate.net The ability to form tough, creasable films is a significant advantage for processing and application. researchgate.net

The mechanical properties of these films can be tailored by adjusting the chemical structure of the polymer.

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Polyimides from 2,6-bis(m-amino phenoxy) benzoyl naphthalene | 34.95 - 55.59 | 0.897 - 1.09 | 4.35 - 6.96 |

| Fluorinated Polyimides | 94 - 120 | 1.85 - 2.18 | 7 - 15 |

In the microelectronics industry, there is a high demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in integrated circuits. The nitrile group (-C≡N) present in this compound is highly polar, which can increase the dielectric constant of the resulting polymers. researchgate.netlew.ro

A significant challenge with many high-performance polymers is their poor solubility, which complicates processing. researchgate.net The incorporation of flexible ether linkages and the specific geometry of monomers like this compound can enhance the solubility of the resulting polyamides and polyimides.

Polymers derived from diamines containing aminophenoxy benzonitrile structures often exhibit good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). researchgate.netlew.roresearchgate.netlew.ro This enhanced solubility is crucial as it allows for the polymers to be processed from solution, for example, by casting them into thin, flexible films. researchgate.netlew.ro The amorphous nature of many of these polymers also contributes to their good solubility and processability. researchgate.net

The properties of polyimides, including their good mechanical strength and thermal stability, make them attractive candidates for gas separation membranes. The performance of these membranes is determined by their permeability to different gases and their selectivity for separating one gas from another.

While specific data on polymers derived solely from this compound for gas separation is limited in the provided context, polyimides in general are widely studied for this application. fedanitrogen.com The separation mechanism in polymeric membranes is typically governed by a solution-diffusion model, where gas molecules dissolve in the polymer matrix and then diffuse through it. fedanitrogen.com The chemical structure of the polymer, including the presence of functional groups and the packing of polymer chains, plays a critical role in determining the permeability and selectivity of the membrane for different gases like CO₂, N₂, O₂, and CH₄. nih.gov

Development of Energy Storage and Conversion Devices (e.g., Supercapacitors, Proton Exchange Membranes)

The unique chemical functionalities of this compound and its derivatives make them promising materials for energy-related applications, particularly in the development of proton exchange membranes (PEMs) for fuel cells.

Covalently cross-linked sulfonated polyimide membranes have been synthesized using a triamine crosslinker, 4-(4-aminophenoxy)benzene-1,3-diamine, which shares a similar structural motif. niscpr.res.inniscair.res.in These membranes are designed to exhibit improved hydrolytic and oxidative stability, which are critical for the long-term performance of fuel cells. niscpr.res.inniscair.res.in

Key properties of these membranes include:

Ion Exchange Capacity (IEC): Values in the range of 1.426–1.441 meq/g have been reported. niscpr.res.inniscair.res.in

Proton Conductivity: Proton conductivities of 0.026–0.031 S/cm were achieved. niscpr.res.inniscair.res.in

Water Uptake: The membranes showed a water uptake capacity of 10.7–17.07%. niscpr.res.inniscair.res.in

Increasing the concentration of the triamine crosslinker was found to enhance both the hydrolytic and oxidative stabilities of the membranes. niscpr.res.inniscair.res.in This research highlights the potential of using aminophenoxy-based structures to create robust and efficient membranes for fuel cell applications.

Role in Nanomaterial Functionalization (e.g., Graphene Oxide)

The functionalization of nanomaterials like graphene oxide (GO) is a critical step in tailoring their properties for specific applications. The amine group in this compound makes it a suitable candidate for the covalent functionalization of GO, a process that can enhance its dispersibility, thermal stability, and compatibility with polymer matrices.

The surface of graphene oxide is rich in oxygen-containing functional groups, primarily carboxyl, hydroxyl, and epoxy groups. acs.org These groups serve as anchor points for covalent functionalization. The primary amine group of this compound can react with these oxygenated functionalities through several mechanisms:

Amidation: The amino group can form a stable amide bond with the carboxylic acid groups present at the edges of the GO sheets. This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). aip.orgresearchgate.net

Epoxy Ring-Opening: The nucleophilic amine can attack the electrophilic carbon atoms of the epoxy rings on the basal plane of GO, leading to the opening of the ring and the formation of a C-N bond. rsc.orgnih.gov This reaction can proceed under moderate heating. rsc.org

The covalent attachment of this compound to the GO surface is anticipated to introduce several beneficial modifications. The bulky aromatic structure of the molecule can act as a spacer between individual graphene sheets, preventing their re-stacking and improving their dispersion in various solvents and polymer matrices. The presence of the nitrile group can enhance the polarity of the functionalized GO and provide an additional site for further chemical modifications or interactions with host materials.

The successful functionalization of GO with amine-containing molecules can be confirmed through various characterization techniques.

| Characterization Technique | Expected Observations for Amine-Functionalized Graphene Oxide |

|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new peaks corresponding to N-H stretching and bending vibrations, as well as the C-N stretching vibration, confirming the presence of the amine. A decrease in the intensity of peaks associated with carboxylic and epoxy groups on GO. |

| X-ray Photoelectron Spectroscopy (XPS) | Emergence of a new N1s peak in the high-resolution spectrum, providing direct evidence of nitrogen incorporation. Changes in the C1s spectrum, indicating the formation of new C-N bonds. |

| Raman Spectroscopy | An increase in the intensity ratio of the D band to the G band (ID/IG) is often observed after covalent functionalization. rsc.orgresearchgate.net This indicates an increase in the number of sp3 hybridized carbon atoms, which is consistent with the formation of covalent bonds with the functionalizing molecule. |

| Thermogravimetric Analysis (TGA) | An increase in the weight loss at higher temperatures compared to pristine GO, corresponding to the decomposition of the attached organic molecules. This can be used to estimate the degree of functionalization. |

Corrosion Inhibition Studies Utilizing Related Aromatic Amines

The prevention of metal corrosion is a critical aspect of industrial maintenance and safety. Aromatic amines and their derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ampp.orgnih.gov

The corrosion inhibition mechanism of aromatic amines involves the interaction of the inhibitor molecule with the metal surface. The nitrogen atom of the amine group has a lone pair of electrons that can be shared with the vacant d-orbitals of the metal atoms, leading to chemisorption. ampp.orgnih.gov Additionally, the π-electrons of the aromatic ring can interact with the metal surface, further strengthening the adsorption.

While specific studies on this compound as a corrosion inhibitor are not widely reported, the behavior of related aromatic amines provides a strong indication of its potential in this application. The inhibition efficiency of aromatic amines is influenced by several factors, including the electron density on the nitrogen atom, the nature and position of substituents on the aromatic ring, and the molecular size. ampp.org

Research on aniline and its derivatives has shown that their effectiveness as corrosion inhibitors is dependent on the substituent groups. ampp.org Electron-donating groups tend to increase the electron density on the nitrogen atom, enhancing its ability to coordinate with the metal and thereby increasing the inhibition efficiency. Conversely, electron-withdrawing groups can decrease the inhibition efficiency.

The adsorption of aromatic amines on metal surfaces often follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can provide insights into the nature of the adsorption process (physisorption or chemisorption).

The following table summarizes the inhibition efficiencies of some aromatic amines related to the structural components of this compound.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Aniline | Zinc | Hydrochloric Acid | Increases with concentration | |

| p-Toluidine | Zinc | Hydrochloric Acid | Increases with concentration | |

| p-Anisidine | Mild Steel | - | High (best performing among tested anilines) | mdpi.com |

| Substituted Anilines | Mild Steel | 10% Hydrochloric Acid | >95% for some derivatives | ampp.org |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods for synthesizing diaryl ethers and nitriles exist, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to 2-(4-Aminophenoxy)benzonitrile and its derivatives.

Novel Synthetic Strategies: Future synthetic exploration could move beyond traditional multi-step procedures, which often involve harsh reaction conditions. One promising area is the investigation of one-pot synthesis protocols. For instance, visible-light-assisted photoredox catalysis, which allows for the generation of radicals under mild conditions, could be explored for constructing the ether linkage or introducing the nitrile functionality. researchgate.net Another avenue involves leveraging transition-metal-catalyzed cross-coupling reactions that can form the C-O bond with high selectivity and yield under milder conditions than classical Ullmann condensations.

Sustainable and Green Synthesis: A significant future direction is the development of sustainable synthesis methods that minimize waste and avoid hazardous reagents. Research into "green" reaction media, such as ionic liquids or bio-based solvents derived from agricultural waste, could offer significant advantages. researchgate.netrsc.orgmdpi.com For example, ionic liquids can act as both solvent and catalyst and are often recyclable, simplifying separation processes and reducing the environmental footprint. researchgate.netrsc.org Similarly, employing water as a solvent for nitrile hydrolysis or other transformations represents a key goal in green chemistry. mdpi.com The development of heterogeneous catalysts for gas-phase reactions, such as ammoxidation, could also provide a cleaner, more eco-friendly production pathway. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light. researchgate.net | Development of specific photocatalysts for C-O bond formation. |

| Ionic Liquid Media | Recyclable, acts as catalyst and solvent, simplified separation. researchgate.netrsc.org | Screening ionic liquids for optimal yield and recyclability. |

| Bio-based Solvents | Renewable, biodegradable, potentially lower toxicity. mdpi.com | Investigating solvents like water extract of pomelo peel ash (WEPPA). mdpi.com |

| Heterogeneous Catalysis | Ease of catalyst separation, potential for continuous flow processes. rsc.org | Designing robust catalysts for gas-phase synthesis. |

Advanced Characterization Beyond Current Capabilities

A deeper understanding of the structure-property relationships of this compound will require the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry confirm its molecular structure, future research must delve into its supramolecular organization, surface characteristics, and behavior under various stimuli.

Techniques such as single-crystal X-ray diffraction will be crucial for elucidating its precise three-dimensional structure and intermolecular interactions in the solid state. mdpi.com Beyond static structure, advanced microscopy techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could provide nanoscale insights into its self-assembly on different substrates. researchgate.net For probing its electronic and optical properties, techniques like ultrafast transient absorption spectroscopy could reveal excited-state dynamics, which is vital for applications in optoelectronics. Furthermore, studying the non-linear optical (NLO) properties, as has been done for similar molecules like 4-(4-pentenyloxy)benzonitrile, could uncover potential for use in electro-optical devices. researchgate.net

Tailoring Molecular Design for Specific Material Properties

The inherent functionality of this compound serves as a versatile scaffold for molecular engineering. Future research will focus on systematically modifying its structure to fine-tune its properties for targeted applications.

Amino Group Modification: The primary amine can be readily derivatized to form amides, imines, or carbamates. This allows for the attachment of various functional units, such as photoresponsive chromophores, biocompatible moieties, or groups that enhance solubility in specific solvents.

Nitrile Group Transformation: The nitrile group is a precursor to other valuable functionalities. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations can drastically alter the molecule's polarity, reactivity, and ability to coordinate with metal ions.

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can modulate the molecule's electronic properties, including its HOMO/LUMO energy levels. This is a key strategy for tuning its absorption and emission spectra for applications in dyes, sensors, or organic electronics.

By strategically combining these modifications, researchers can create a library of derivatives with tailored thermal stability, liquid crystalline behavior, optical response, and polymerization capability.

Integration into Multi-component Systems and Hybrid Materials

A significant opportunity lies in using this compound as a building block in more complex material systems. Its bifunctional nature (amine and nitrile) makes it an ideal candidate for polymerization and integration into multi-component materials.

Polymer Synthesis: The compound can act as a monomer in various polymerization reactions. The amino group can participate in the formation of polyamides, polyimides, or polyurethanes. The nitrile group can undergo cyclotrimerization to form triazine networks, leading to highly cross-linked and thermally stable polymers. A particularly promising route is its use in multi-component polymerizations (MCPs), similar to how 2-aminobenzonitrile has been used to create functional polymers. nih.gov MCPs allow for the efficient, one-pot synthesis of complex polymer structures from three or more starting materials, offering a powerful tool for creating multifunctional materials. nih.gov

Hybrid Materials: Future work could explore the integration of this compound into inorganic or hybrid organic-inorganic materials. The amino and nitrile groups can act as ligands to coordinate with metal centers in metal-organic frameworks (MOFs) or as anchoring groups to bind to the surface of nanoparticles (e.g., silica, gold, quantum dots). This could lead to the development of hybrid materials with synergistic properties, combining the processability of the organic component with the functional (e.g., catalytic, magnetic, or optical) properties of the inorganic counterpart.

| System Type | Role of this compound | Potential Application |

| Polyimides/Polyamides | Monomer (via amino group) | High-performance plastics, thermally resistant films |

| Triazine Networks | Monomer (via nitrile group cyclotrimerization) | Thermosetting resins, durable coatings |

| Multi-component Polymers | Key building block in one-pot synthesis nih.gov | Fluorescent sensors, antibacterial materials nih.gov |

| Metal-Organic Frameworks | Organic linker | Gas storage, catalysis, chemical sensing |

| Nanoparticle Composites | Surface functionalizing agent | Advanced fillers, targeted drug delivery, diagnostics |

Theoretical Predictions for Undiscovered Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and potential applications of molecules before their synthesis and testing. Future research should leverage theoretical predictions to guide experimental efforts.

Density Functional Theory (DFT) calculations, which have been used to investigate related molecules, can predict electronic structure, molecular orbitals, and spectroscopic properties. mdpi.com These calculations can help identify derivatives with optimal electronic characteristics for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Molecular dynamics simulations can be used to predict the morphology of self-assembled structures or the behavior of polymers derived from this compound. Furthermore, computational screening could identify potential interactions with biological targets, opening up avenues for investigation in medicinal chemistry, an approach that is becoming central to modern therapeutic research. nih.gov By predicting properties such as binding affinity, reactivity, and material compatibility, theoretical studies can accelerate the discovery of novel and unexpected applications for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Aminophenoxy)benzonitrile, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution, where 4-aminophenol reacts with a fluorobenzonitrile derivative (e.g., 4-fluorobenzonitrile) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C. Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm substituent positions and nitrile group presence. HPLC (with UV detection at 254 nm) assesses purity (>95%), while FT-IR verifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight. Contaminants like unreacted starting materials are identified via TLC with silica gel plates .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Emergency eye wash stations and safety showers must be accessible .

Advanced Research Questions

Q. How do substituent variations on the benzene ring influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -NO₂) at the ortho position enhance binding to enzyme active sites (e.g., cytochrome P450), while bulky groups (e.g., -OCH₃) reduce solubility and bioavailability. For example, fluorinated analogs exhibit higher cytotoxicity in MCF-7 breast cancer cells due to improved membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line viability, incubation time). Cross-validate results using orthogonal assays (e.g., MTT vs. apoptosis markers). Control for variables like solvent (DMSO concentration ≤0.1%) and batch-to-batch compound purity. Meta-analysis of PubChem and EPA DSSTox datasets helps identify outliers .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor interactions, prioritizing hydrogen bonding with the amino group and π-π stacking of the benzene ring. MD simulations (AMBER/CHARMM) assess binding stability over 100 ns. QSAR models correlate substituent electronegativity with IC₅₀ values in enzyme inhibition assays .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer : Use NCI-60 cell panels for broad cytotoxicity screening. For mechanistic studies, employ 3D tumor spheroids (e.g., MDA-MB-231) to mimic tumor microenvironments. Combine with flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis. Validate hits in zebrafish xenograft models for preliminary in vivo efficacy .

Q. How can reaction conditions be optimized to introduce diverse functional groups to the benzonitrile core?

- Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) at 80°C. For -OH group introduction, employ BF₃·OEt₂ as a Lewis acid. Monitor reaction progress via LC-MS and optimize microwave-assisted synthesis (100–150°C, 20 min) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.